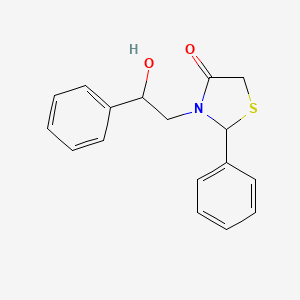

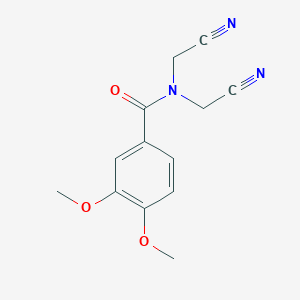

![molecular formula C11H9N5O3S B5587730 6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)

6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

説明

Synthesis Analysis

The synthesis of 6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been achieved through solvent-free microwave-assisted reactions of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine with various aldehydes. This method highlights an efficient approach to forming the corresponding imines, characterized by their spectroscopic data and elemental analysis. X-ray diffraction studies further complement the structural characterization of these compounds (Tabatabaee et al., 2007).

Molecular Structure Analysis

The detailed molecular structure of the compound has been elucidated using X-ray diffraction, revealing significant insights into its crystallography. The compound crystallizes in a triclinic space group, with defined cell parameters and angles, providing a clear picture of its molecular geometry and arrangement (Tabatabaee et al., 2007).

Chemical Reactions and Properties

Although the focus is on synthesis and molecular structure, chemical reactions involving this compound largely pertain to its formation and the potential for derivatization. The reactivity under microwave irradiation without solvent is particularly noteworthy, as it signifies a green chemistry approach to synthesizing such complex molecules.

Physical Properties Analysis

The study of its physical properties involves understanding the compound's stability, melting point, solubility, and morphology. However, specific details on these aspects require further investigation and are not explicitly detailed in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for further functionalization, and the impact of its nitrobenzylidene moiety on its chemical behavior, are intrinsic to its synthetic utility and biological activity. The compound's interaction with aldehydes to form imines underlines its versatile chemical nature.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated the potential of derivatives of 1,2,4-triazine, including 6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, as antimicrobial agents. For instance, some studies have synthesized new compounds with variations of the 1,2,4-triazine structure to evaluate their antimicrobial efficacy. These studies underscore the significance of structural modifications in enhancing antimicrobial properties, suggesting that the compound may serve as a valuable scaffold for developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Corrosion Inhibition

The compound has also been identified as an effective corrosion inhibitor, particularly for mild steel in hydrochloric acid solutions. Studies reveal that its inhibitory efficiency can reach significant levels, illustrating its potential for applications in industries where metal corrosion is a concern. This highlights the compound's dual utility in both scientific research and practical industrial applications, providing a cost-effective means to combat corrosion (Merimi et al., 2019).

Photovoltaic Device Application

Another area of application is in the development of photovoltaic devices. The compound has been explored for its utility in enhancing the efficiency of photovoltaic devices. Research into the spectroscopic properties and theoretical calculations of derivatives of this compound indicates their potential in improving the performance of solar cells. This is particularly significant in the context of renewable energy sources, where efficient and cost-effective materials are continuously sought (Halim et al., 2018).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives have been extensively studied, providing a foundation for further exploration of its applications. Studies detail the synthesis processes, including solvent-free microwave synthesis, which offers an environmentally friendly and efficient method of producing these compounds. Such research not only expands the understanding of the compound's chemical properties but also opens avenues for its application in various domains, including materials science and chemical engineering (Tabatabaee et al., 2007).

特性

IUPAC Name |

6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c1-7-10(17)15(11(20)14-13-7)12-6-8-3-2-4-9(5-8)16(18)19/h2-6H,1H3,(H,14,20)/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVYQVEXCPHAD-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103657 | |

| Record name | 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

CAS RN |

1002103-80-1 | |

| Record name | 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

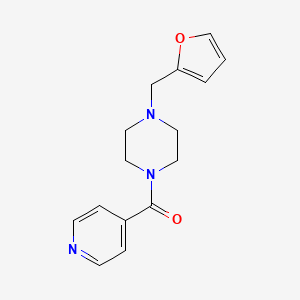

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

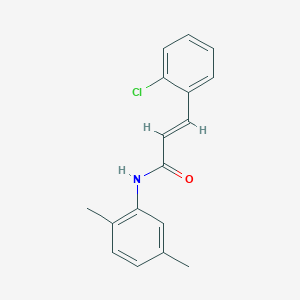

![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

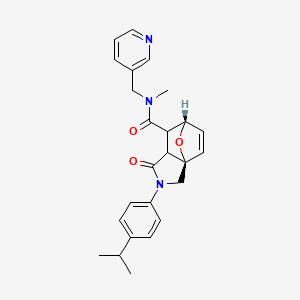

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)

![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)

![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)